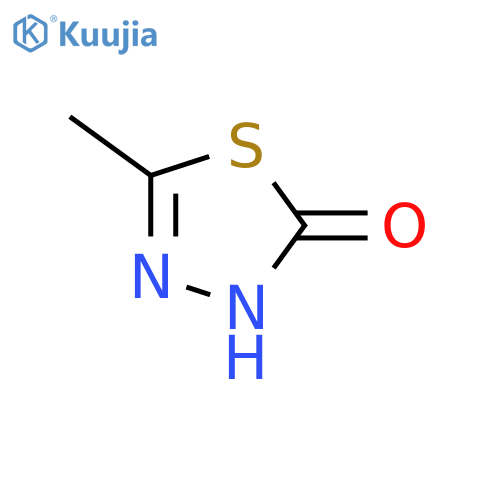

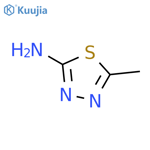

Product class 12: 1,3,4-thiadiazoles

,

Science of Synthesis,

2004,

13,

349-414